Thalidomide-O-amido-PEG4-propargyl is a synthetic compound that integrates a thalidomide-based ligand with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily utilized in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug development aimed at targeted protein degradation. The compound's structure allows it to interact with E3 ligases, facilitating the ubiquitination and subsequent degradation of specific target proteins.
The compound is classified as a E3 ligase ligand-linker conjugate. It is synthesized for research purposes and has applications in various biochemical assays. The molecular formula for Thalidomide-O-amido-PEG4-propargyl is with a molecular weight of approximately 546.5 Da, and its CAS number is 2411681-90-6 .
The synthesis of Thalidomide-O-amido-PEG4-propargyl typically involves several key steps:
The synthesis can utilize methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient conjugation with azides to form stable triazole linkages .
Thalidomide-O-amido-PEG4-propargyl has a complex molecular structure characterized by:
The compound's detailed structural data includes:
Thalidomide-O-amido-PEG4-propargyl participates in several important chemical reactions:
These reactions are crucial for developing PROTACs that can selectively degrade unwanted proteins in various therapeutic contexts .
The mechanism of action of Thalidomide-O-amido-PEG4-propargyl revolves around its role as a ligand in PROTAC technology:
This targeted approach allows for selective modulation of protein levels within cells, providing a powerful tool for therapeutic intervention .
The physical and chemical properties of Thalidomide-O-amido-PEG4-propargyl include:
These properties make it suitable for various laboratory applications involving biochemical assays and drug development.
Thalidomide-O-amido-PEG4-propargyl has several significant applications in scientific research:
Proteolysis-targeting chimeras represent a revolutionary approach in therapeutic intervention that harnesses the cellular ubiquitin-proteasome system for selective protein degradation. First conceptualized in 2001, these heterobifunctional molecules create a ternary complex between an E3 ubiquitin ligase and a target protein, leading to ubiquitination and subsequent proteasomal degradation of the target [5]. This event-driven pharmacology enables catalytic, substoichiometric activity distinct from traditional occupancy-based inhibitors [6]. The modular architecture of proteolysis-targeting chimeras comprises three elements: a target protein-binding ligand, an E3 ligase-recruiting moiety, and a chemical linker that spatially optimizes their interaction. By 2024, over a dozen proteolysis-targeting chimeras had entered clinical development, primarily in oncology, leveraging this mechanism to target previously "undruggable" proteins with flat binding surfaces [6].
Table 1: Key E3 Ubiquitin Ligases Utilized in Proteolysis-Targeting Chimera Development
E3 Ligase | Ligand Class | Target Range | Clinical Relevance |
---|---|---|---|
Cereblon | Immunomodulatory imide drugs | >30 proteins | Multiple myeloma, solid tumors |
Von Hippel-Lindau | Peptide mimetics | Kinases, nuclear receptors | Hypoxia-related pathologies |
Cellular inhibitor of apoptosis | Peptidomimetics | Apoptosis regulators | Inflammatory disorders |
Mouse double minute 2 homolog | Nutlin derivatives | Tumor suppressors | p53-related malignancies |
The chronological advancement of proteolysis-targeting chimera technology reveals three generations: 1) Peptide-based early constructs with limited cell permeability; 2) Small-molecule proteolysis-targeting chimeras incorporating cereblon or von Hippel-Lindau ligands; and 3) Hybrid macromolecular conjugates addressing extracellular and membrane protein targets [5] [6]. Thalidomide-O-amido-polyethylene glycol 4-propargyl exemplifies the refined second-generation approach, integrating a cereblon-binding thalidomide derivative optimized for efficient ternary complex formation and catalytic degradation cycles [1] [2].
Cereblon has emerged as a predominant E3 ligase in proteolysis-targeting chimera design due to its druggability, favorable tissue distribution, and the pharmacological tractability of its ligands. Thalidomide and its analogs (immunomodulatory imide drugs) bind cereblon with high affinity (dissociation constant < 10 μM), inducing conformational changes that repurpose the ligase toward neo-substrates [5]. This molecular reprogramming effect underpins the therapeutic efficacy of immunomodulatory imide drugs in hematological malignancies but also provides an ideal recruitment platform for targeted degradation.
Table 2: Molecular Characteristics of Thalidomide-O-amido-Polyethylene Glycol 4-propargyl
Property | Specification | Functional Significance |
---|---|---|
Molecular Formula | Carbon~26~Hydrogen~31~Nitrogen~3~Oxygen~10~ | Determines synthetic complexity & mass |
Molecular Weight | 545.5 grams per mole | Impacts cell permeability & bioavailability |
Cereblon Binding Affinity | Sub-micromolar range | Ensures efficient ternary complex formation |
Alkyne Functionality | Terminal propargyl group | Enables copper-catalyzed azide-alkyne cycloaddition |
Purity | ≥98% (high-performance liquid chromatography) | Critical for reproducible biological activity |
Thalidomide-O-amido-polyethylene glycol 4-propargyl specifically exploits the phthalimide moiety of thalidomide as the cereblon-binding domain but introduces critical structural modifications. The conventional glutarimide ring responsible for thalidomide's teratogenicity is preserved for ligase binding, while the 4-position oxygen serves as the linker attachment point—a strategy that minimizes interference with cereblon engagement [5] [8]. This configuration maintains the essential interactions between the isoindolinone-dione core and cereblon's tri-tryptophan pocket while directing the polyethylene glycol 4-propargyl extension toward solvent-exposed regions [2]. The terminal alkyne group transforms this conjugate into a "click chemistry" reagent capable of copper-catalyzed cycloaddition with azide-functionalized target ligands, significantly streamlining proteolysis-targeting chimera synthesis [2] [9].
The strategic selection of the thalidomide scaffold over newer cereblon ligands (lenalidomide, pomalidomide) reflects a deliberate trade-off between binding affinity and synthetic accessibility. While pomalidomide exhibits stronger cereblon binding, thalidomide's lower cost, commercial availability, and well-characterized exit vectors facilitate linker optimization studies [5]. This is particularly valuable during proteolysis-targeting chimera prototyping, where linker length and composition require empirical optimization to achieve productive ternary complex geometry.
The polyethylene glycol 4 spacer in Thalidomide-O-amido-polyethylene glycol 4-propargyl serves as a molecular ruler that critically influences proteolysis-targeting chimera efficacy through three primary mechanisms: spatial orientation, solubility enhancement, and proteolytic stability. Comprising four repeating ethylene oxide units (12 atoms, ~20 Å), this hydrophilic linker provides sufficient length to span the distance between cereblon's ligand-binding pocket and diverse target protein interfaces [6] [8]. Empirical evidence suggests that polyethylene glycol spacers between 10-30 Å optimally balance ternary complex formation efficiency and proteolysis-targeting chimera permeability, positioning polyethylene glycol 4 near the ideal length midpoint [1].
Table 3: Functional Attributes of Polyethylene Glycol 4 Linker in Thalidomide Derivatives
Attribute | Impact on Proteolysis-Targeting Chimera | Structural Basis |
---|---|---|
Hydrophilicity | Increases water solubility (>100 mg/mL in dimethyl sulfoxide) | Ethylene oxide units form hydration shells |
Flexibility | Accommodates spatial variability in target proteins | Free bond rotation around C-O and C-C bonds |
Metabolic Stability | Resists enzymatic cleavage | Lack of peptide bonds or ester linkages |
Steric Bulk | Reduces cellular efflux pump interactions | Shielding effect around core domains |
Polyethylene glycol linkers directly counteract the inherent hydrophobicity of cereblon-binding thalidomide derivatives, which typically exhibit high octanol-water partition coefficients. The tetraethylene glycol chain reduces the overall lipophilicity of Thalidomide-O-amido-polyethylene glycol 4-propargyl (predicted XLogP3 ≈ -1.0) compared to non-polyethylene glycol-conjugated analogs (XLogP3 > 0.5) [8]. This hydrophilicity profile enhances solubility in aqueous biological matrices while maintaining sufficient membrane permeability for intracellular activity—a crucial balance often challenging to achieve in conventional proteolysis-targeting chimera designs [6].
Synthetically, the incorporation of polyethylene glycol spacers follows well-established coupling protocols. Thalidomide-O-amido-polyethylene glycol 4-propargyl is typically synthesized through amide bond formation between 4-hydroxythalidomide's carboxylic acid and the amine-terminated tetraethylene glycol-propargyl linker [1] [9]. The terminal propargyl group then serves as a bioorthogonal handle for copper-catalyzed (1,3-dipolar cycloaddition) with azide-functionalized target ligands. This modular approach enables rapid assembly of diverse proteolysis-targeting chimeras from a common cereblon-recruiting building block, significantly accelerating structure-activity relationship studies [2] [7]. The chemical stability of the amide linkage ensures integrity during cellular uptake, while the polyethylene glycol spacer's ether bonds resist enzymatic degradation, maintaining conjugate integrity until reaching intracellular targets [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1